N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C31H42N4O. It has a molecular weight of 486.704 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes an adamantane-1-carboxamide group attached to a phenylpiperazin-1-yl group and a dimethylamino phenyl group . The exact three-dimensional structure and the bond lengths and angles would require more detailed studies or computational modeling to determine.Physical and Chemical Properties Analysis
The compound has a logP value of 5.9039 and a logD value of 5.8906 . These values suggest that the compound is relatively hydrophobic. The compound also has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación
Phase I Study of Cytotoxic Agent
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), sharing structural similarity with the specified compound, exhibits a dual mode of cytotoxic action, potentially involving topoisomerases I and II. It was chosen for clinical trials due to its promising preclinical activity against solid tumors in mice, aiming to explore its therapeutic benefits (McCrystal et al., 1999).
Pharmacokinetic Studies Using PET
XR5000, structurally related to the specified compound, is a topoisomerase I and II inhibitor. A phase I study focused on its pharmacokinetics through a 120-hour continuous infusion, demonstrating its potential therapeutic advantage. This study employed positron emission tomography (PET) to investigate XR5000's in vivo distribution, offering insights into optimizing dosage for therapeutic efficacy (Propper et al., 2003).
Metabolic Characterization in Cancer Patients
The metabolism of DACA was examined in patients undergoing phase I clinical trials, revealing that DACA and its metabolites are primarily excreted through urine. Understanding the metabolic pathways of such compounds is crucial for their safe and effective therapeutic use (Schofield et al., 1999).
Brain Concentration of NMDA Receptor Antagonist
Amantadine, a compound with a similar adamantane structure, acts as an NMDA receptor antagonist. Studies on its concentration in the central nervous system under therapeutic conditions provide valuable data for developing treatments for neurological disorders (Kornhuber et al., 1995).
Surveillance of Influenza A Resistance to Antivirals
Research on adamantane-resistant strains of influenza A highlights the need for continuous monitoring and development of new antiviral drugs. This surveillance is essential for managing influenza outbreaks and improving treatment strategies (Kramyoo et al., 2017).
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O/c1-33(2)27-10-8-26(9-11-27)29(35-14-12-34(13-15-35)28-6-4-3-5-7-28)22-32-30(36)31-19-23-16-24(20-31)18-25(17-23)21-31/h3-11,23-25,29H,12-22H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZQBPOKIRISFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.